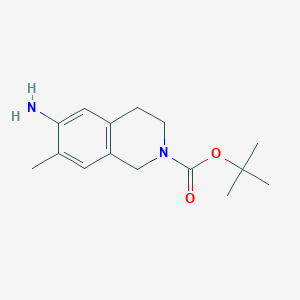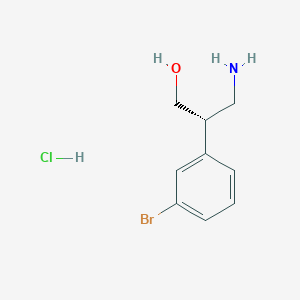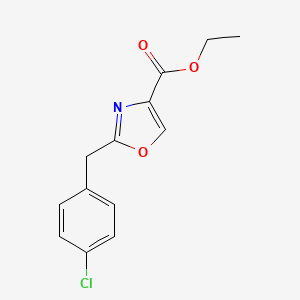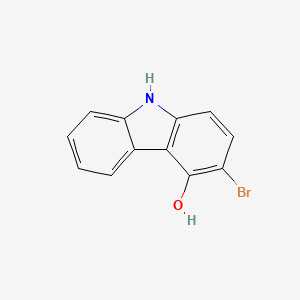
3-bromo-9H-carbazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-9H-carbazol-4-ol is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole derivatives have gained significant attention due to their wide range of biological and pharmacological properties, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-9H-carbazol-4-ol typically involves the bromination of carbazole followed by hydroxylation. One common method involves the use of N-bromosuccinimide (NBS) in dimethylformamide (DMF) at low temperatures to introduce the bromine atom at the 3-position of the carbazole ring . The hydroxylation at the 4-position can be achieved through various methods, including the use of strong oxidizing agents or catalytic processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-9H-carbazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 9H-carbazol-4-ol.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alkyl halides can be used in the presence of a base, such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: 9H-carbazol-4-ol.
Substitution: Various substituted carbazole derivatives, depending on the nucleophile used.
Scientific Research Applications
3-bromo-9H-carbazol-4-ol has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential antibacterial and antitumor activities.
Medicine: Explored for its antioxidant and anti-inflammatory properties, which may have therapeutic potential.
Mechanism of Action
The mechanism of action of 3-bromo-9H-carbazol-4-ol involves its interaction with various molecular targets and pathways. For instance, it may act as an aryl hydrocarbon receptor agonist, influencing gene expression and cellular responses . Its antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 9H-carbazol-1-ol
- 9H-carbazol-3-ol
- 9H-carbazol-9-ol
- 3,6-dibromo-9H-carbazole
Uniqueness
3-bromo-9H-carbazol-4-ol is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other carbazole derivatives. Its combination of bromine and hydroxyl groups makes it particularly useful in the synthesis of complex molecules and in applications requiring specific electronic properties .
Properties
Molecular Formula |
C12H8BrNO |
|---|---|
Molecular Weight |
262.10 g/mol |
IUPAC Name |
3-bromo-9H-carbazol-4-ol |
InChI |
InChI=1S/C12H8BrNO/c13-8-5-6-10-11(12(8)15)7-3-1-2-4-9(7)14-10/h1-6,14-15H |
InChI Key |
RBSIQTKBEDFIHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-Difluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11855156.png)

![3-cyclobutyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one](/img/structure/B11855165.png)



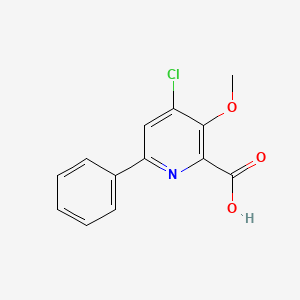
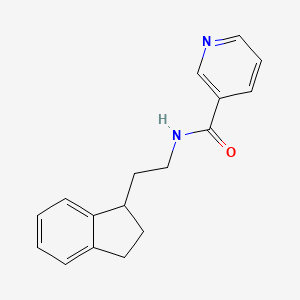
![7-Iodo-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11855228.png)
![3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11855241.png)

